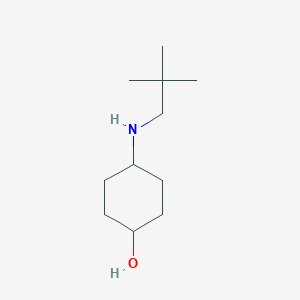

4-(Neopentylamino)cyclohexan-1-ol

Description

BenchChem offers high-quality 4-(Neopentylamino)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Neopentylamino)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2-dimethylpropylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h9-10,12-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBFKQFHYUMGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Neopentylamino)cyclohexan-1-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Neopentylamino)cyclohexan-1-ol, a substituted cyclohexanol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a robust profile, including its structure, predicted properties, a detailed synthetic protocol, and prospective applications.

Chemical Structure and Isomerism

4-(Neopentylamino)cyclohexan-1-ol is a secondary amine and a primary alcohol built on a cyclohexane scaffold. The neopentyl group, (CH₃)₃CCH₂-, is attached to the nitrogen atom at the 4-position of the cyclohexanol ring. The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers, which can significantly influence the molecule's physical properties and biological activity.

-

trans isomer: The hydroxyl and neopentylamino groups are on opposite faces of the cyclohexane ring. In a chair conformation, both substituents can occupy equatorial positions, leading to a more stable conformation.

-

cis isomer: The hydroxyl and neopentylamino groups are on the same face of the ring. In a chair conformation, one substituent will be in an axial position and the other in an equatorial position, resulting in higher steric strain compared to the trans isomer.

The IUPAC name for this compound is 4-((2,2-dimethylpropyl)amino)cyclohexan-1-ol.

Molecular Structure:

Caption: 2D structure of 4-(Neopentylamino)cyclohexan-1-ol.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| Appearance | Likely a white to off-white solid at room temperature |

| Boiling Point | Estimated to be in the range of 250-280 °C |

| Melting Point | Dependent on the cis/trans isomeric ratio |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |

| pKa (amine) | Estimated to be around 10-11 |

Synthesis of 4-(Neopentylamino)cyclohexan-1-ol

A robust and widely applicable method for the synthesis of N-substituted aminocyclohexanols is reductive amination. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of 4-(Neopentylamino)cyclohexan-1-ol, the starting materials would be 4-hydroxycyclohexanone and neopentylamine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-(Neopentylamino)cyclohexan-1-ol via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

-

4-Hydroxycyclohexanone

-

Neopentylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add neopentylamine (1.1 eq).

-

Acid Catalysis: Add glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-(Neopentylamino)cyclohexan-1-ol. The cis and trans isomers may be separable by careful chromatography.

Justification of Experimental Choices

-

Reductive Amination: This method is chosen for its mild reaction conditions and high functional group tolerance, making it ideal for substrates with hydroxyl groups.

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines and enamines in the presence of aldehydes and ketones. It is less basic than other hydride reagents like sodium cyanoborohydride, reducing the likelihood of side reactions.

-

Dichloromethane (DCM): DCM is a common solvent for reductive aminations as it is relatively non-polar and aprotic, and effectively solubilizes the reactants.

-

Acetic Acid: A catalytic amount of weak acid is necessary to promote the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

Potential Applications in Drug Development

While there is no specific literature on the applications of 4-(Neopentylamino)cyclohexan-1-ol, its structural motifs are present in various biologically active molecules.

-

Scaffold for Medicinal Chemistry: The 4-aminocyclohexanol core is a versatile scaffold in drug discovery. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

-

Analgesics and Anesthetics: Substituted aminocyclohexanols have been investigated for their potential as analgesics and local anesthetics.

-

Kinase Inhibitors: The aminocyclohexanol moiety can be found in some kinase inhibitors, where it acts as a key pharmacophoric element for binding to the ATP-binding pocket of kinases.

-

Antiviral and Antibacterial Agents: The lipophilic neopentyl group combined with the polar aminocyclohexanol core could impart favorable properties for cell membrane permeability, a desirable trait for certain antimicrobial agents.

Characterization and Quality Control

The synthesized 4-(Neopentylamino)cyclohexan-1-ol should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The integration of proton signals can verify the ratio of the neopentyl group to the cyclohexyl ring protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches (typically broad signals in the 3200-3600 cm⁻¹ region) and C-H stretches.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion

4-(Neopentylamino)cyclohexan-1-ol is a molecule with interesting structural features that make it a valuable building block for research in medicinal chemistry and materials science. While direct experimental data is scarce, its synthesis can be reliably achieved through established methods like reductive amination. The detailed synthetic protocol and characterization methods outlined in this guide provide a solid foundation for researchers to produce and study this compound and its derivatives for various potential applications.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

An In-depth Technical Guide to Neopentylamino Cyclohexanol: Molecular Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of neopentylamino cyclohexanol, a substituted amino alcohol with potential applications in pharmaceutical development and chemical synthesis. Given the structural ambiguity of the common name, this document will address the two most probable isomers: 1-((neopentylamino)methyl)cyclohexan-1-ol and 2-(neopentylamino)cyclohexan-1-ol . We will delve into their molecular formula, molecular weight, physicochemical properties, synthesis protocols, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. In the case of neopentylamino cyclohexanol, the arrangement of the neopentylamino group on the cyclohexanol ring significantly influences its properties and reactivity.

Isomer 1: 1-((Neopentylamino)methyl)cyclohexan-1-ol

This isomer features a neopentylaminomethyl group attached to the same carbon atom as the hydroxyl group on the cyclohexane ring.

Molecular Formula: C₁₂H₂₅NO[1]

Molecular Weight: 199.33 g/mol [1]

Table 1: Physicochemical Properties of 1-((Neopentylamino)methyl)cyclohexan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | [1] |

| Molecular Weight | 199.33 | [1] |

| Appearance | Predicted: Solid or liquid | - |

| Storage | Sealed in dry, 2-8°C | [1] |

Isomer 2: 2-(Neopentylamino)cyclohexan-1-ol

In this isomer, the neopentylamino group is located on the carbon atom adjacent to the hydroxyl-bearing carbon. This arrangement introduces chirality, leading to the possibility of stereoisomers (cis and trans, and their respective enantiomers).

Molecular Formula: C₁₁H₂₃NO

Molecular Weight: 185.31 g/mol

Table 2: Predicted Physicochemical Properties of 2-(Neopentylamino)cyclohexan-1-ol

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₂₃NO | - |

| Molecular Weight | 185.31 | - |

| Boiling Point | ~230-250 °C | Based on similar 2-alkylaminocyclohexanols |

| Melting Point | Variable (depends on stereoisomer) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents | General characteristic of aminocyclohexanols |

Synthesis of Neopentylamino Cyclohexanol Isomers

The synthesis of these isomers requires distinct strategies tailored to the final position of the functional groups. The following protocols are based on established organic chemistry principles and adaptations from the synthesis of analogous compounds.

Synthesis of 1-((Neopentylamino)methyl)cyclohexan-1-ol

A plausible and efficient method for the synthesis of the 1-substituted isomer is the Strecker-like synthesis starting from cyclohexanone.

Caption: Synthetic pathway for 1-((neopentylamino)methyl)cyclohexan-1-ol.

Experimental Protocol:

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanol

-

To a solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide and ammonium chloride in water.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aminonitrile.

-

Reduce the aminonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting solid and concentrate the filtrate to obtain 1-(aminomethyl)cyclohexanol.

Step 2: Reductive Amination with Pivaldehyde

-

Dissolve 1-(aminomethyl)cyclohexanol in a suitable solvent (e.g., methanol).

-

Add pivaldehyde (2,2-dimethylpropanal) to the solution.

-

Stir the mixture for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-((neopentylamino)methyl)cyclohexan-1-ol.

Synthesis of 2-(Neopentylamino)cyclohexan-1-ol

The synthesis of the 2-substituted isomer can be achieved through the reductive amination of 2-hydroxycyclohexanone or by the N-alkylation of 2-aminocyclohexanol.

Caption: Reductive amination pathway to 2-(neopentylamino)cyclohexan-1-ol.

Experimental Protocol:

-

Dissolve 2-aminocyclohexanol in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane.

-

Add pivaldehyde to the solution, followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The use of a milder reducing agent is crucial to avoid the reduction of the aldehyde before imine formation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to obtain 2-(neopentylamino)cyclohexan-1-ol. The stereochemistry of the product (cis/trans) will depend on the stereochemistry of the starting 2-aminocyclohexanol.

Spectroscopic Analysis

While experimental spectra for the specific title compounds are not widely available in public databases, the expected spectral characteristics can be predicted based on their structures and data from analogous compounds.

Expected ¹H NMR Data for 1-((Neopentylamino)methyl)cyclohexan-1-ol:

-

A singlet integrating to 9 protons for the tert-butyl group of the neopentyl moiety.

-

A singlet for the methylene protons adjacent to the nitrogen.

-

Multiplets for the cyclohexyl ring protons.

-

A broad singlet for the hydroxyl proton and the amine proton, which may be exchangeable with D₂O.

Expected ¹H NMR Data for 2-(Neopentylamino)cyclohexan-1-ol:

-

A singlet for the nine protons of the tert-butyl group.

-

A singlet for the two protons of the methylene group in the neopentyl substituent.

-

Distinct multiplets for the protons on the carbons bearing the hydroxyl and amino groups (C1 and C2). The coupling constants between these protons would be indicative of the cis or trans stereochemistry.

-

Complex multiplets for the remaining cyclohexyl ring protons.

-

Broad singlets for the OH and NH protons.

Expected IR Data for both isomers:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

-

C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Applications in Drug Development and Research

The aminocyclohexanol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Derivatives of aminocyclohexanol have shown a wide range of biological activities.

-

Neurological Disorders: The structural motif of aminocyclohexanol is present in various compounds investigated for their activity on the central nervous system.

-

Analgesics: The structural similarity to parts of the tramadol molecule suggests that derivatives of neopentylamino cyclohexanol could be explored for analgesic properties.

-

Antiviral and Anticancer Agents: The rigid cyclohexyl ring serves as a scaffold to present functional groups in a specific spatial orientation, which can be crucial for binding to viral or cancer-related protein targets. The neopentyl group, with its bulky and lipophilic nature, can influence the pharmacokinetic properties of a drug candidate, potentially improving its absorption and distribution.

Conclusion

This technical guide has provided a detailed overview of the molecular formula, molecular weight, predicted physicochemical properties, and plausible synthetic routes for 1-((neopentylamino)methyl)cyclohexan-1-ol and 2-(neopentylamino)cyclohexan-1-ol. The synthetic protocols outlined are robust and can be adapted in a laboratory setting. The aminocyclohexanol core structure holds significant promise for the development of novel therapeutic agents. Further research into the specific biological activities of these neopentylamino cyclohexanol isomers is warranted to fully explore their potential in drug discovery and development.

References

-

PubChem. 2-Aminocyclohexanol. [Link]

-

Vaia. How would you synthesize the following compounds from cyclohexanone?[Link]

-

RSC Publishing. De novo synthesis of polyhydroxyl aminocyclohexanes. [Link]

Sources

Introduction to 4-(neopentylamino)cyclohexanol and its Solubility Profile

An In-Depth Technical Guide to the Solubility of 4-(neopentylamino)cyclohexanol in Organic Solvents

This guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of 4-(neopentylamino)cyclohexanol in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

4-(neopentylamino)cyclohexanol is an organic molecule featuring a cyclohexanol ring, a secondary amine, and a neopentyl group. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and ultimately its therapeutic efficacy.[1][2] A thorough understanding of its solubility in a range of organic solvents is paramount for processes such as crystallization, purification, and the formulation of dosage forms.[3]

The molecular structure of 4-(neopentylamino)cyclohexanol, with its polar hydroxyl and amino groups capable of hydrogen bonding, alongside a non-polar neopentyl group and cyclohexane ring, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute and solvent molecules and the entropy change associated with mixing.[4] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[5][6]

2.1. Solute-Solvent Interactions:

The dissolution of a solute in a solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[7] For 4-(neopentylamino)cyclohexanol, the key interactions are:

-

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of both donating and accepting hydrogen bonds.[8] Solvents that are also capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[9][10]

-

Dipole-Dipole Interactions: The polar nature of the C-O and C-N bonds creates a molecular dipole moment, allowing for electrostatic interactions with polar solvent molecules.[11]

-

Van der Waals Forces (London Dispersion Forces): The non-polar neopentyl group and cyclohexane ring will interact with solvent molecules via these weaker, transient forces.[7] Non-polar solvents will primarily interact with these regions of the molecule.

2.2. The Role of Solvent Polarity:

The polarity of a solvent plays a crucial role in its ability to dissolve a given solute.[7][12]

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving 4-(neopentylamino)cyclohexanol due to their ability to interact with the polar functional groups.[5]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds and will interact via dipole-dipole interactions.[11]

-

Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Their ability to dissolve 4-(neopentylamino)cyclohexanol is expected to be limited, primarily driven by interactions with the non-polar regions of the molecule.[6][11]

2.3. Effect of Temperature:

The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the forces holding the solid crystal lattice together.[13]

Experimental Determination of Solubility: A Validated Protocol

The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[14][15] This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate and reproducible.

3.1. Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

3.2. Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(neopentylamino)cyclohexanol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[16][17]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Maintaining a constant temperature is critical as solubility is temperature-dependent.[5][16]

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[15]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.[18]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

-

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of a solute in a solution.[19][20]

4.1. HPLC Method Development:

A reverse-phase HPLC method is generally suitable for a compound like 4-(neopentylamino)cyclohexanol.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[20] The gradient or isocratic elution conditions should be optimized to achieve a sharp, well-resolved peak for the analyte.

-

Detector: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of 4-(neopentylamino)cyclohexanol.[21]

4.2. Preparation of Calibration Standards:

-

Prepare a stock solution of 4-(neopentylamino)cyclohexanol of a known concentration in a suitable solvent.

-

Perform a series of serial dilutions to create a set of at least five calibration standards with concentrations that bracket the expected concentration of the diluted solubility samples.[19]

4.3. Calibration Curve Generation and Concentration Determination:

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. physchemres.org [physchemres.org]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. nagwa.com [nagwa.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 11. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 12. fiveable.me [fiveable.me]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. scribd.com [scribd.com]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. pharmaguru.co [pharmaguru.co]

- 20. researchgate.net [researchgate.net]

- 21. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

Safety data sheet (SDS) for 4-(Neopentylamino)cyclohexan-1-ol

Technical Whitepaper: Safety & Handling of 4-(Neopentylamino)cyclohexan-1-ol

Executive Summary

4-(Neopentylamino)cyclohexan-1-ol (CAS: 1250768-01-4) is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical intermediates. Its bifunctional nature—possessing both a hydroxyl group and a sterically hindered secondary amine—imparts unique reactivity but also specific safety challenges. This guide moves beyond standard compliance, offering a risk-based operational framework for handling this compound in drug discovery and development environments.

Section 1: Chemical Identity & Characterization

Understanding the physicochemical properties is the first line of defense. The neopentyl group adds significant lipophilicity and steric bulk compared to simple aminocyclohexanols, altering its permeation and irritation potential.

| Property | Data | Note |

| Chemical Name | 4-(Neopentylamino)cyclohexan-1-ol | |

| CAS Number | 1250768-01-4 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 185.31 g/mol | |

| Physical State | Solid (Powder) | Typically white to off-white |

| Solubility | DMSO, Methanol, DCM | Limited water solubility due to lipophilic tail |

| pKa (Predicted) | ~10.5 (Amine), ~16 (Alcohol) | Basic character dominates hazard profile |

Section 2: Hazard Identification (GHS Classification)

Expert Insight: While primary aminocyclohexanols are often classified as Corrosive (Category 1B), the steric hindrance of the neopentyl group in this compound often mitigates direct corrosivity, downgrading it to a Severe Irritant. However, in the absence of full toxicological data, it must be handled with the rigor of a corrosive substance to ensure maximum safety margins.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (Read-Across Derived)

Note: If used in molten form or high concentrations, treat as H314 (Causes severe skin burns).

Section 3: Safe Handling & Operational Workflow

This section outlines a self-validating workflow designed to prevent exposure before it occurs. The hygroscopic nature of amino-alcohols requires strict environmental control to maintain reagent integrity and safety.

Engineering Controls

-

Primary: Handle exclusively within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Use a glove box for weighing quantities > 10g to prevent moisture absorption and dust generation.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Eyes | Chemical Safety Goggles + Face Shield | Protects against basic dusts which can cause corneal opacity. |

| Skin (Hands) | Nitrile (Double gloving recommended) | Amine functionality can permeate thin latex. |

| Respiratory | N95/P100 (if outside hood) | Prevents inhalation of fine particulates. |

| Body | Lab Coat (Tyvek sleeves optional) | Minimizes skin contact with settled dust. |

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for handling this compound, integrating decision points for safety checks.

Figure 1: Operational workflow emphasizing the "Add Solvent to Solid" technique to minimize airborne dust dispersion.

Section 4: Emergency Response & Toxicology

Expert Insight: The lipophilic neopentyl tail facilitates cell membrane penetration, potentially accelerating the uptake of the basic amine moiety. This makes immediate decontamination critical.

First Aid Protocols

-

Eye Contact:

-

Action: Rinse immediately with saline or water for 15 minutes .

-

Critical Step: Lift eyelids to ensure the removal of trapped particulates. Do not use neutralization agents.

-

-

Skin Contact:

-

Inhalation:

Visualization: Emergency Decision Tree

A logic-flow for immediate response to exposure incidents.

Figure 2: Decision tree for rapid triage and response to exposure.

Section 5: Storage & Stability

-

Hygroscopicity: The amine and alcohol groups can form hydrogen bonds with atmospheric water, leading to "gumming" or degradation.

-

Carbon Dioxide Sensitivity: Amines react with atmospheric

to form carbamates. -

Protocol: Store in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

References

-

BLD Pharm. (2025). Product Analysis: 4-(Neopentylamino)cyclohexan-1-ol (CAS 1250768-01-4). Retrieved from

-

ChemScene. (2025). Safety Data for Analogous Compound 1-((Neopentylamino)methyl)cyclohexan-1-ol. Retrieved from

-

PubChem. (2025).[10][11] Compound Summary: 4-Aminocyclohexanol (Structural Class Reference). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Aminocyclohexanols. Retrieved from

Sources

- 1. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lobachemie.com [lobachemie.com]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. conro.com [conro.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Steric Locking & Metabolic Shielding: The N-Neopentyl Motif in Aminocyclohexanol Scaffolds

The following technical guide details the steric and pharmacochemical impact of the N-neopentyl group within aminocyclohexanol scaffolds.

Executive Summary

In medicinal chemistry, the N-neopentyl group (

Conformational Analysis: The "Anchor" Effect

To understand the N-neopentyl group, one must quantify its steric demand relative to standard alkyls.[1] Unlike a tert-butyl group directly attached to the ring (which essentially locks the conformation), the neopentyl group possesses a methylene spacer (

Thermodynamic Parameters (A-Values)

The A-value represents the free energy difference (

| Substituent | Structure | A-Value (kcal/mol) | Steric Character |

| Methyl | 1.74 | Moderate bias | |

| Isopropyl | 2.15 | Strong bias | |

| Neopentyl | ~2.00 | Strong bias (Rotational mitigation) | |

| tert-Butyl | > 4.90 | Conformational Lock |

Key Insight: The neopentyl group behaves thermodynamically similar to an isopropyl group.[1] It strongly prefers the equatorial position (

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium for trans-4-(neopentylamino)cyclohexanol. Note how the neopentyl group anchors the molecule in Conformer B , forcing the hydroxyl group into an axial position if the substitution pattern is trans-1,4.

Figure 1: Conformational equilibrium of trans-1,4-substituted aminocyclohexanol. The bulky neopentyl group dominates the equilibrium, forcing the smaller hydroxyl group into the axial position.

Synthetic Protocols

Synthesis of N-neopentyl aminocyclohexanols requires overcoming the steric hindrance of the neopentyl amine nucleophile. Standard

Protocol: Reductive Amination via Titanium(IV) Isopropoxide

This method is preferred over direct

Reagents:

-

4-Hydroxycyclohexanone (1.0 equiv)

-

Neopentylamine (1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 equiv) -

Sodium borohydride (

) (2.0 equiv) -

Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation (The "Pre-Complexation"):

-

In a flame-dried flask under Argon, dissolve 4-hydroxycyclohexanone in anhydrous methanol (

). -

Add neopentylamine followed by dropwise addition of

. -

Critical Step: Stir at ambient temperature for 12–18 hours. The solution will turn slightly viscous. The titanium coordinates to the ketone oxygen, activating it for attack by the bulky amine.

-

-

Reduction:

-

Cool the reaction mixture to

. -

Add

in small portions (caution: gas evolution).[1] -

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup (Titanium Quench):

-

Purification:

-

Purify via flash column chromatography (

).[1] Expect the trans isomer (thermodynamic product) to predominate if the imine equilibrated.

-

Pharmacological Relevance: The "Metabolic Shield"

The N-neopentyl group is a powerful tool in drug design for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

Blockade of N-Dealkylation

A primary metabolic clearance pathway for secondary amines is N-dealkylation, typically initiated by Cytochrome P450 (CYP) oxidation at the

-

Standard Alkyls (Ethyl/Propyl): Vulnerable to oxidation at the

-position. -

Neopentyl Advantage: The neopentyl group has no protons on the

-carbon (the quaternary tert-butyl carbon). This renders the standard mechanism for metabolic degradation impossible at that site.[1] The steric bulk also hinders the approach of CYP enzymes to the

Lipophilicity Modulation

The neopentyl group adds significant lipophilicity (

Figure 2: Mechanism of metabolic stability.[1] The quaternary beta-carbon of the neopentyl group prevents hydrogen abstraction, blocking the major pathway for N-dealkylation.

References

-

A-Values and Conformational Analysis

-

Winstein, S., & Holness, N. J.[1] (1955).[1] "Neighboring Carbon and Hydrogen.[1][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.

-

Bushweller, C. H., et al. (1970).[1] "Conformational Preferences of the Neopentyl Group." Journal of Organic Chemistry.

-

-

Synthetic Methodology

-

Metabolic Stability & Drug Design

-

Kamel, A., & Prakash, C. (2010).[1] "Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability." New England Drug Metabolism Discussion Group.[1][5]

-

Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

-

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(Neopentylamino)cyclohexan-1-ol via Reductive Amination

Executive Summary

This application note details the synthesis of 4-(neopentylamino)cyclohexan-1-ol , a valuable secondary amine scaffold in medicinal chemistry. The protocol utilizes a direct reductive amination approach employing Sodium Triacetoxyborohydride (STAB) .

Unlike standard reductive aminations, this transformation is complicated by two factors:

-

Steric Hindrance: The bulky tert-butyl group of neopentylamine retards iminium formation.

-

Stereochemical Complexity: The reduction of the 4-substituted cyclohexanone ring yields a mixture of cis and trans isomers.

This guide provides a self-validating protocol designed to maximize the yield of the thermodynamically stable trans-isomer (diequatorial) while ensuring complete consumption of the hindered amine.

Strategic Considerations & Mechanistic Insight

The Challenge of Neopentylamine

Neopentylamine (2,2-dimethylpropan-1-amine) possesses a tert-butyl group adjacent to the nucleophilic nitrogen. While the amine is primary, the adjacent bulk creates significant steric drag during the nucleophilic attack on the ketone carbonyl.

-

Implication: Standard equilibrium times (30–60 mins) are insufficient. The protocol requires an extended imine-formation window and acid catalysis (Acetic Acid) to drive the equilibrium toward the iminium species before the reducing agent is fully engaged.

Choice of Reducing Agent

Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation for three reasons:

-

Safety: It avoids the generation of toxic cyanide byproducts.

-

Selectivity: It reduces the iminium ion much faster than the ketone carbonyl, minimizing the formation of the 1,4-cyclohexanediol byproduct.

-

Stereocontrol: STAB is a bulky hydride donor. In 4-substituted cyclohexanones, bulky reagents tend to favor the formation of the trans-isomer (equatorial amine/equatorial alcohol) via axial hydride attack on the intermediate iminium species [1].

Reaction Mechanism & Pathway

The reaction proceeds through the formation of a carbinolamine, dehydration to the iminium ion, and irreversible hydride transfer.

Figure 1: Mechanistic pathway highlighting the critical iminium formation step and the bifurcation of stereochemical outcomes.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Note |

| 4-Hydroxycyclohexanone | 114.14 | 1.0 | Substrate | Often dimeric; ensure full dissolution. |

| Neopentylamine | 87.16 | 1.1–1.2 | Reactant | Volatile (bp 81°C); handle cold. |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | Reductant | Moisture sensitive; keep bottle tightly closed. |

| Acetic Acid (AcOH) | 60.05 | 1.0–2.0 | Catalyst | Essential for hindered amines. |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Preferred over THF for reaction rate [1]. |

Step-by-Step Methodology

Step 1: Solubilization and Imine Formation

-

Charge a dry round-bottom flask with 4-Hydroxycyclohexanone (1.0 equiv) and 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

-

Note: If the ketone does not dissolve immediately (due to dimerization), mild heating (40°C) or sonication may be required before adding the amine.

-

-

Add Neopentylamine (1.1 equiv) via syringe.

-

Add Acetic Acid (1.0 equiv).

-

Stir the mixture at room temperature for 2 hours under nitrogen or argon.

-

Checkpoint: Unlike simple amines, neopentylamine requires this extended time to establish the iminium equilibrium. Do not skip this incubation.

-

Step 2: Reduction 5. Cool the reaction mixture to 0°C (ice bath). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

- Safety: Gas evolution (hydrogen) is minimal but possible; ensure venting.

- Remove the ice bath and allow the reaction to warm to room temperature.

- Stir for 12–16 hours (overnight).

- Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The ketone spot should disappear.

Step 3: Quench and Workup 9. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes to decompose excess borohydride complexes. 10. Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes). 11. Combine organic layers and dry over anhydrous Na₂SO₄ . 12. Filter and concentrate under reduced pressure.

- Caution: Neopentylamine is volatile. Do not overheat the rotavap bath if unreacted amine is present, although the workup should remove most of it.

Purification & Stereochemical Isolation

The crude residue will contain a mixture of trans (major) and cis (minor) isomers.

-

Flash Chromatography: Elute with a gradient of DCM → 10% MeOH/DCM (with 1% aqueous ammonia).

-

The trans-isomer (diequatorial) is typically more polar than the cis-isomer in this solvent system due to better accessibility of the polar groups to the stationary phase, though this can vary based on silica type.

-

-

Crystallization (Optional): If the trans isomer is a solid, recrystallization from EtOAc/Hexanes can enrich the diastereomeric purity to >95% de.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | δ ~2.40 ppm (Singlet, 2H) | Corresponds to the N-CH₂-C(tBu) methylene protons. Confirms neopentyl attachment.[2] |

| 1H NMR (CDCl₃) | δ ~2.5–2.7 ppm (Multiplet, 1H) | Methine proton at C4 (attached to Nitrogen). Axial proton (triplet of triplets) indicates trans-isomer. |

| 13C NMR | δ ~30 ppm (Quaternary C) | The tert-butyl quaternary carbon is distinct and confirms the neopentyl group integrity. |

| LC-MS | [M+H]⁺ = 186.18 | Confirms molecular weight of the product. |

Troubleshooting Guide

Issue: Low Conversion of Ketone

-

Cause: Steric bulk of neopentylamine prevented iminium formation.

-

Solution: Increase Acetic Acid to 2.0 equivalents and extend the "Step 1" mixing time to 4 hours. Ensure molecular sieves (4Å) are added to scavenge water, driving the equilibrium.

Issue: Product is an Oil/Sticky Gum

-

Cause: Residual solvent or mixed isomers preventing crystallization.

-

Solution: Convert the free base to the Hydrochloride salt. Dissolve amine in Et₂O, add 2M HCl in Et₂O. The resulting salt is often a stable, crystalline solid that is easier to handle and purify.

Issue: Dialkylation

-

Cause: Reaction of the secondary amine product with another ketone molecule.

-

Observation: Unlikely with neopentylamine due to extreme steric hindrance. If observed, ensure the ketone is not in large excess.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][8] [Link]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. scilit.com [scilit.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Technical Application Note: Reductive Alkylation of 4-Aminocyclohexanol with Pivalaldehyde

Part 1: Strategic Rationale & Chemical Context

Executive Summary

The synthesis of N-neopentyl-4-aminocyclohexanol represents a critical transformation in medicinal chemistry, often serving as a lipophilic modification to modulate the solubility and metabolic stability of aminocyclohexanol scaffolds. This protocol details the reductive alkylation of 4-aminocyclohexanol with pivalaldehyde (2,2-dimethylpropanal).

While reductive amination is a standard transformation, this specific pairing presents unique challenges:

-

Steric Hindrance: Pivalaldehyde possesses a bulky tert-butyl group adjacent to the carbonyl, which can retard imine formation compared to linear aldehydes.

-

Stereochemical Integrity: 4-Aminocyclohexanol exists as cis and trans isomers. The protocol must preserve the cyclohexyl ring configuration without causing epimerization.

Selection of Reducing Agent

To address these challenges, Sodium Triacetoxyborohydride (STAB) is selected as the reducing agent of choice.

-

Selectivity: Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride ( -

Mechanism: STAB allows for "Direct Reductive Amination" (DRA), where the amine, aldehyde, and reductant are mixed in one pot. The acetoxy groups coordinate with the imine nitrogen, facilitating selective hydride transfer to the iminium species over the carbonyl.

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to a sterically crowded iminium ion. The bulky tert-butyl group of pivalaldehyde dictates that the imine formation is the rate-determining equilibrium, while the reduction step is rapid and irreversible.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the reductive alkylation using STAB. Note the reversibility of the imine formation, necessitating water removal or excess reagents in difficult cases.

Part 3: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 4-Aminocyclohexanol | 1.0 | Substrate | Can be cis, trans, or mixture.[1][2][3][4] |

| Pivalaldehyde | 1.2 - 1.5 | Electrophile | Excess drives equilibrium. |

| STAB | 1.4 - 1.6 | Reductant | Moisture sensitive; keep bottle tightly closed. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for hindered aldehydes to promote dehydration. |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Standard solvent. Alternative: THF.[5] |

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol (1.0 equiv) in DCE (concentration ~0.2 M).

-

Note: If using the hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Add Pivalaldehyde (1.2 equiv) to the solution.

-

Add Glacial Acetic Acid (1.0 equiv).

-

Critical Insight: For pivalaldehyde, the steric bulk retards imine formation. Acetic acid catalyzes the elimination of water from the hemiaminal intermediate.

-

Step 2: Imine Formation (Equilibration)

-

Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes under an inert atmosphere (

or Ar).-

Checkpoint: Unlike simple aldehydes, pivalaldehyde requires this "pre-stir" to establish a sufficient concentration of the imine species before the reductant is introduced.

-

Step 3: Reduction

-

Cool the reaction mixture slightly (optional, 0°C) if working on a large scale (>10g) to manage exotherm. For small scales, RT is acceptable.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

-

Observation: Mild gas evolution (

) may occur.

-

-

Allow the reaction to stir at Room Temperature.

-

Duration: Typically 4–16 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1%

) or LC-MS.

-

Step 4: Quench and Workup

-

Quench the reaction by carefully adding saturated aqueous

solution. Stir for 15 minutes to neutralize the acetic acid and decompose remaining borohydride species. -

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) .

-

Note: 4-aminocyclohexanol derivatives are polar. If the product remains in the aqueous phase, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

-

-

Washing: Wash combined organics with Brine.

-

Drying: Dry over anhydrous

or

Purification[6]

-

The crude material is often pure enough for subsequent steps (>90%).

-

If purification is required, Flash Column Chromatography is recommended.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM : MeOH :

(90 : 9 : 1).

-

Part 4: Experimental Workflow & Troubleshooting

Decision Logic (DOT Visualization)

Figure 2: Operational workflow for monitoring and optimizing reaction conversion.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of Pivalaldehyde prevents imine formation. | Increase reaction time to 24h. Heat to 40°C. Add molecular sieves (4Å) to drive dehydration. |

| Dialkylation | Not possible with Pivalaldehyde. | Steric bulk of the neopentyl group strictly prevents adding a second pivalaldehyde molecule. |

| No Reaction | Wet solvent or decomposed STAB. | STAB hydrolyzes in moist air. Use a fresh bottle. Ensure DCE is dry. |

| Product trapped in Aqueous | High polarity of aminocyclohexanol. | Saturate aqueous layer with NaCl (salting out) before extraction. Use CHCl3/iPrOH (3:1). |

Part 5: References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998). Sodium triacetoxyborohydride.[5][7][9] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]

- 3. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: 4-(Neopentylamino)cyclohexan-1-ol as a Versatile Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-(Neopentylamino)cyclohexan-1-ol. This valuable intermediate serves as a crucial building block in the development of novel therapeutics, particularly those targeting the central nervous system and other complex disease areas.

Introduction: The Strategic Importance of the Aminocyclohexanol Scaffold

The 4-aminocyclohexan-1-ol core is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively probe the binding pockets of various biological targets. The introduction of a neopentyl group to the amino function provides unique steric and lipophilic properties, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a final drug candidate. This strategic modification can enhance metabolic stability, modulate receptor affinity, and improve oral bioavailability.

Derivatives of 4-aminocyclohexanol have been instrumental in the synthesis of a range of biologically active molecules, including analgesics, neuropharmaceuticals, and kinase inhibitors.[1][2][3] The trans-conformation of the 4-aminocyclohexanol moiety often imparts stereochemical stability, which is essential for enantioselective synthesis and specific receptor interactions.[1]

Synthesis of 4-(Neopentylamino)cyclohexan-1-ol via Reductive Amination

The most efficient and widely used method for the synthesis of 4-(Neopentylamino)cyclohexan-1-ol is through the reductive amination of 4-hydroxycyclohexanone with neopentylamine.[4][5][6][7] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[5][7]

Underlying Principles of Reductive Amination

Reductive amination is a cornerstone of modern synthetic organic chemistry due to its high efficiency, operational simplicity, and favorable green chemistry profile.[5] The reaction is typically carried out under mild conditions and demonstrates high selectivity for the formation of the carbon-nitrogen bond. The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (STAB) being a preferred reagent due to its mildness and selectivity for reducing the iminium ion in the presence of the starting ketone.[5][6]

Detailed Experimental Protocol

Materials:

-

4-Hydroxycyclohexanone

-

Neopentylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-hydroxycyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE) are added neopentylamine (1.2 eq) and acetic acid (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15-20 minutes. The reaction is mildly exothermic.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with DCE (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford 4-(Neopentylamino)cyclohexan-1-ol.

Rationale for Experimental Choices

-

Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors the formation of the iminium ion.

-

Acid Catalyst: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][6] It is less reactive than sodium borohydride and will not readily reduce the starting ketone.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 4-(Neopentylamino)cyclohexan-1-ol.

Quality Control and Characterization

Rigorous analytical characterization is essential to ensure the purity and structural integrity of the synthesized intermediate. The following techniques are recommended for quality control.

Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the neopentyl protons (singlet, ~0.9 ppm), cyclohexyl protons (multiplets, ~1.2-2.0 ppm and ~3.5 ppm), and the alcohol and amine protons. |

| ¹³C NMR | Confirmation of carbon framework. | Resonances for the neopentyl and cyclohexyl carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₁H₂₃NO (185.31 g/mol ).[8] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (typically >95%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorptions for O-H and N-H stretching (~3300-3400 cm⁻¹), and C-H stretching (~2850-2950 cm⁻¹). |

Representative Analytical Data

| Parameter | Value |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol [8] |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥97%[8] |

| Melting Point | Varies based on isomeric ratio |

Applications in Drug Discovery and Development

4-(Neopentylamino)cyclohexan-1-ol is a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. Its utility stems from the ability to further functionalize both the hydroxyl and amino groups.

Elaboration of the Hydroxyl Group

The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, to modulate the molecule's properties or to serve as a handle for further coupling reactions.

Modification of the Amino Group

The secondary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents and explore structure-activity relationships (SAR).

Role in the Synthesis of Bioactive Molecules

The aminocyclohexanol scaffold is a key component in numerous compounds with therapeutic potential. For instance, derivatives of aminocyclohexanol have been investigated as:

-

NMDA Receptor Antagonists: For the treatment of chronic pain and neurodegenerative disorders.[2]

-

Kinase Inhibitors: In the development of targeted cancer therapies.[3]

-

CNS Modulators: For a variety of neurological and psychiatric conditions.[1]

Logical Relationship Diagram for Drug Development

Caption: Drug development pathway utilizing the intermediate.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-(Neopentylamino)cyclohexan-1-ol and its reagents. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.

Conclusion

4-(Neopentylamino)cyclohexan-1-ol is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. The robust and efficient synthesis via reductive amination, coupled with the numerous possibilities for further chemical modification, makes it an attractive building block for drug discovery programs. These application notes provide a solid foundation for the successful utilization of this important chemical entity in the pursuit of new and improved therapeutics.

References

-

Title: Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Reductive Amination - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed Source: PubMed URL: [Link]

-

Title: Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed Source: PubMed URL: [Link]

Sources

- 1. Trans-4-Amino Cyclohexanol (4-TAC) (CAS NO:27489-62-9) | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. 4-(pentan-2-ylamino)cyclohexan-1-ol 97% | CAS: 1152893-33-8 | AChemBlock [achemblock.com]

Application Note: Strategic Synthesis of Neopentylamino Derivatives in Medicinal Chemistry

Executive Summary & Rationale

In modern drug discovery, the neopentyl group (2,2-dimethylpropyl) is a privileged structural motif. Its incorporation into amine scaffolds often serves two critical medicinal chemistry objectives:

-

Metabolic Blockade: The gem-dimethyl group at the

-position eliminates abstractable -

Conformational Control: The steric bulk of the tert-butyl-like tail restricts bond rotation (the Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation and increasing lipophilicity (

) without adding hydrogen bond donors.

However, the very steric bulk that confers biological stability renders standard synthetic pathways—such as direct

Strategic Analysis of Synthetic Routes

Direct alkylation of amines with neopentyl halides (e.g., neopentyl iodide) is generally contraindicated . The rate of

Therefore, we prioritize Reductive Amination and Amide Reduction .

Decision Matrix: Route Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target architecture.

Protocol 1: Titanium(IV)-Mediated Reductive Amination

The Gold Standard for Sterically Hindered Amines

Standard reductive amination conditions (e.g.,

Mechanism & Workflow

The reaction proceeds via a titanate-amine complex, which is subsequently reduced.[1]

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.

Detailed Methodology

Reagents:

-

Amine substrate (1.0 equiv)

-

Pivalaldehyde (Trimethylacetaldehyde) (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Sodium borohydride (

) (1.5 equiv) -

Solvent: Anhydrous THF or Ethanol (absolute).

Step-by-Step Procedure:

-

Imine Formation (Anhydrous):

-

In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) and pivalaldehyde (1.2 equiv) in anhydrous THF (0.2 M concentration).

-

Add

(1.5 equiv) dropwise via syringe. -

Observation: The solution may turn slightly yellow or hazy.

-

Stir at room temperature for 6–12 hours. (Note: For extremely hindered amines, mild heating to 40°C may be required, but RT is usually sufficient).

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add

(1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution). -

Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

-

-

Workup (Critical Step - Emulsion Breaking):

-

The Challenge: Quenching Ti reactions with water creates a gelatinous

emulsion that is impossible to filter. -

The Solution: Add 10% aqueous NaOH or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.

-

Stir vigorously for 1 hour until two distinct layers form and the solid titanium salts turn white/granular.

-

Filter through a Celite pad. Wash the pad with EtOAc.

-

Partition the filtrate, dry the organic layer over

, and concentrate.

-

Validation:

-

NMR will show the characteristic neopentyl methylene singlet around

Protocol 2: Reduction of Pivalamides

The Robust Alternative

If the amine is valuable or the reductive amination fails, acylation with pivaloyl chloride followed by reduction is a high-yielding alternative.

Reagents:

-

Step 1: Pivaloyl chloride,

, DCM. -

Step 2: Borane-dimethylsulfide complex (

) or

Step-by-Step Procedure:

-

Acylation:

-

React the amine with pivaloyl chloride (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0°C.

-

Standard aqueous workup yields the stable pivalamide.

-

-

Reduction (Borane Method):

-

Dissolve the pivalamide in anhydrous THF.

-

Add

(2.0–3.0 equiv) dropwise at 0°C. -

Heat to reflux for 2–4 hours.

-

Quench: Cool to 0°C. Carefully add MeOH (gas evolution!).

-

Acid Hydrolysis (Essential): Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

-

Basify with NaOH and extract with ether/EtOAc.

-

Protocol 3: Buchwald-Hartwig N-Arylation

Connecting Neopentyl Amines to Heterocycles

Once you have a neopentyl amine (primary), you often need to couple it to an aryl/heteroaryl halide. Due to the steric bulk of the neopentyl group, standard

Recommended Catalyst System:

-

Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

-

Solvent: Toluene or Dioxane (anhydrous).

Procedure:

-

Charge a vial with the Aryl Halide (1.0 equiv), Neopentyl amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Add the Pd-Precatalyst (1–3 mol%).

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous solvent (degassed).

-

Heat to 80–100°C for 4–16 hours.

Data Summary: Method Comparison

| Feature | Direct Alkylation | Reductive Amination (Standard) | Reductive Amination (Ti-Mediated) | Amide Reduction |

| Yield | < 10% (Elimination) | 20–40% (Stalled Imine) | 75–95% | 80–95% |

| Steric Tolerance | Very Poor | Low | High | Very High |

| Step Count | 1 | 1 | 1 (One-pot) | 2 |

| Safety Profile | High (Simple reagents) | High | Moderate (Ti waste) | Low (Pyrophoric reductants) |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Link

- Foundational text for the Ti-medi

-

Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] Journal of Organic Chemistry. Link

- Establishes the compatibility of Ti(OiPr)4 with borohydride reductants.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

- Authoritative guide on ligand selection for bulky amines.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

- Provides the medicinal chemistry rationale for the metabolic stability of the neopentyl group.

Sources

Troubleshooting & Optimization

Separation of cis and trans isomers of 4-(Neopentylamino)cyclohexan-1-ol

Topic: Separation of cis and trans isomers of 4-(Neopentylamino)cyclohexan-1-ol

Executive Summary

The separation of 4-(Neopentylamino)cyclohexan-1-ol isomers is a critical purification step in synthesizing kinase inhibitors and GPCR ligands. The steric bulk of the neopentyl group, combined with the polarity of the hydroxyl and amine functionalities, creates a unique separation challenge.

This guide addresses the purification of the thermodynamically stable trans-isomer (diequatorial conformation) from the cis-isomer (axial/equatorial mixture).

Module 1: Strategic Decision Making

Before initiating wet chemistry, determine your primary constraint: Purity vs. Scale .

Figure 1: Decision tree for selecting the optimal separation methodology based on operational scale.

Module 2: Crystallization (Process Scale)

User Query: "I have 20g of crude material. Chromatography is too expensive. How do I crystallize the trans isomer?"

Technical Insight: The trans-isomer of 1,4-disubstituted cyclohexanes typically adopts a diequatorial conformation, leading to a flatter molecular profile and higher lattice energy (higher melting point) compared to the cis-isomer. The bulky neopentyl group exacerbates this difference, making the trans-isomer significantly less soluble in non-polar solvents.

Protocol: Solvent-Controlled Crystallization

Reagents: Ethyl Acetate (EtOAc), Heptane, Isopropyl Alcohol (IPA).

-

Dissolution: Dissolve the crude amino-alcohol in the minimum amount of hot EtOAc (approx. 60°C).

-

Note: If the material does not dissolve fully, add small aliquots of IPA (up to 10% v/v) to break hydrogen bonding networks.

-

-

Nucleation: Allow the solution to cool to room temperature (25°C) over 2 hours with gentle stirring (100 RPM).

-

Anti-Solvent Addition: Dropwise add Heptane (ratio 1:1 vs EtOAc) to the cloud point.

-

Maturation: Cool the slurry to 0–5°C and hold for 4 hours.

-

Filtration: Filter the white precipitate.[1] The filter cake is predominantly the trans-isomer .

-

Validation: The mother liquor will be enriched in the cis-isomer (oily residue).

Troubleshooting Table: Crystallization

| Symptom | Root Cause | Resolution |

| Oiling Out | Impurity profile too high or cooling too fast. | Re-heat and add seed crystals of pure trans isomer at the cloud point. |

| Low Yield | Product too soluble in EtOAc. | Switch solvent system to Acetone (hot) |

| Gel Formation | Hydrogen bonding network. | Add 1% Methanol to the crystallization solvent to disrupt non-crystalline aggregates. |

Module 3: Chromatography (Purification & Analysis)

User Query: "My peaks are tailing badly on silica, and I can't distinguish cis from trans."

Technical Insight: Secondary amines interact strongly with the acidic silanols on silica gel, causing peak broadening (tailing). Furthermore, the elution order is dictated by polarity:

-

Trans (Diequatorial): Generally less polar

Elutes FIRST (Normal Phase). -

Cis (Axial/Equatorial): Generally more polar

Elutes SECOND (Normal Phase).

Protocol: Amine-Modified Flash Chromatography

Stationary Phase: Spherical Silica (20–40 µm).

-

Mobile Phase Preparation:

-

Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

-

Critical Additive: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).

-

Why? The base competes for silanol sites, "capping" them and allowing the amine product to elute as a sharp band.

-

-

Gradient:

-

Start: 100% DCM (with 1% TEA).

-

Ramp: 0% to 10% MeOH over 15 Column Volumes (CV).

-

-

Detection: Ninhydrin stain (stains amines red/purple) or UV at 210 nm (weak absorption; rely on stain or ELSD).

Protocol: Analytical HPLC (Reverse Phase)

For quantifying the isomeric ratio (dr):

-

Column: C18 (high pH stable, e.g., XBridge or Gemini).

-

Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Organic: Acetonitrile.[2]

-

Logic: At pH 10, the amine is neutral (unprotonated), improving peak shape and retention. The trans-isomer (more hydrophobic surface area) typically elutes AFTER the cis-isomer in Reverse Phase [2].

Module 4: Derivatization (The "Nuclear Option")

User Query: "Direct separation failed. The isomers co-elute. What now?"

Technical Insight: If the free amine/alcohol interaction prevents separation, mask the amine. The neopentyl group is bulky, but the nitrogen is still nucleophilic.

Workflow:

-

Protection: React crude mixture with Boc₂O (di-tert-butyl dicarbonate) and weak base.

-

Result: 4-(N-Boc-neopentylamino)cyclohexan-1-ol.

-